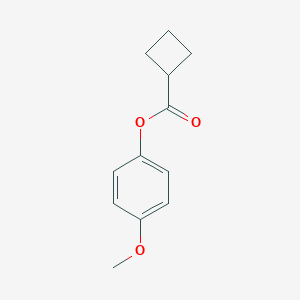

4-methoxyphenyl cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4-methoxyphenyl) cyclobutanecarboxylate |

InChI |

InChI=1S/C12H14O3/c1-14-10-5-7-11(8-6-10)15-12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 |

InChI Key |

DNZCZKNTHJOOQO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2CCC2 |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-methoxyphenyl cyclobutanecarboxylate

Introduction

This technical guide provides an in-depth exploration of a reliable and efficient synthetic pathway for 4-methoxyphenyl cyclobutanecarboxylate. This compound, while not extensively documented in publicly available literature as a final product with specific applications, serves as an excellent model for the esterification of phenols, a crucial transformation in the synthesis of a wide array of biologically active molecules and functional materials. The synthesis of phenyl esters is a cornerstone of organic chemistry, and understanding the nuances of different synthetic strategies is vital for researchers in drug development and materials science.

This guide will focus on a robust two-step synthesis commencing from commercially available starting materials. The chosen pathway involves the initial conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride derivative, followed by the esterification of 4-methoxyphenol. The rationale behind the selection of this pathway, detailed experimental protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the ester linkage. This bond can be formed through the reaction of a 4-methoxyphenol nucleophile with an activated cyclobutanecarboxylic acid derivative. The most common and efficient activation is the conversion of the carboxylic acid to an acyl chloride.

Retrosynthesis:

Caption: Retrosynthetic analysis of this compound.

Forward Synthetic Pathway:

The proposed forward synthesis is a two-step process:

-

Activation: Conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride.

-

Esterification: Reaction of cyclobutanecarbonyl chloride with 4-methoxyphenol to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Cyclobutanecarbonyl Chloride

Principle and Causality

Carboxylic acids are generally unreactive towards direct nucleophilic acyl substitution by phenols. To facilitate the esterification, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. The formation of an acyl chloride is a classic and highly effective method for this activation. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation.[1][2] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1][3] The reaction proceeds via a nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride.[3]

Experimental Protocol

Reagents and Equipment

| Reagent/Equipment | Quantity | Notes |

| Cyclobutanecarboxylic acid | 10.0 g (0.1 mol) | |

| Thionyl chloride (SOCl₂) | 14.3 g (8.7 mL, 0.12 mol) | Use in a fume hood. |

| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalyst |

| Round-bottom flask | 100 mL | Oven-dried |

| Reflux condenser | With a drying tube | |

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Distillation apparatus | For purification |

Reaction Setup

Caption: Apparatus for the synthesis of cyclobutanecarbonyl chloride.

Procedure

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).

-

Place the flask in a fume hood and add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise at room temperature.

-

Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Fit the flask with a reflux condenser and a drying tube containing calcium chloride.

-

Gently heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The evolution of HCl and SO₂ gases will be observed.

-

After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the crude cyclobutanecarbonyl chloride by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 60 °C/50 mmHg.[4]

Part 2: Synthesis of this compound

Principle and Causality

The esterification of 4-methoxyphenol with the newly synthesized cyclobutanecarbonyl chloride is best carried out under Schotten-Baumann conditions.[5][6] This reaction involves the acylation of a phenol in the presence of a base.[7] The base, typically pyridine or aqueous sodium hydroxide, serves two critical roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[8] Pyridine is often used as it can also act as a nucleophilic catalyst, activating the acyl chloride towards attack by the phenoxide.[9]

Experimental Protocol

Reagents and Equipment

| Reagent/Equipment | Quantity | Notes |

| 4-methoxyphenol | 12.4 g (0.1 mol) | |

| Cyclobutanecarbonyl chloride | 11.9 g (0.1 mol) | Freshly distilled |

| Pyridine | 9.5 g (9.7 mL, 0.12 mol) | Anhydrous |

| Dichloromethane (DCM) | 150 mL | Anhydrous |

| Round-bottom flask | 250 mL | Oven-dried |

| Dropping funnel | ||

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel | 500 mL | |

| Rotary evaporator | ||

| Column chromatography setup or recrystallization solvents | For purification |

Reaction Setup

Caption: Apparatus for the esterification of 4-methoxyphenol.

Procedure

-

In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) and pyridine (9.5 g, 9.7 mL, 0.12 mol) in anhydrous dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Dissolve cyclobutanecarbonyl chloride (11.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add this solution to a dropping funnel.

-

Add the cyclobutanecarbonyl chloride solution dropwise to the stirred solution of 4-methoxyphenol and pyridine over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude product, if solid, can be recrystallized from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10]

Characterization and Data Analysis

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Anticipated Analytical Data

| Analysis | Anticipated Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 2H, Ar-H), δ 3.80 (s, 3H, -OCH₃), δ 3.2-3.4 (m, 1H, -CH-CO), δ 2.2-2.5 (m, 4H, cyclobutane -CH₂), δ 1.8-2.1 (m, 2H, cyclobutane -CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~174 (C=O), δ ~157 (Ar-C-O), δ ~144 (Ar-C-O), δ ~122 (Ar-CH), δ ~114 (Ar-CH), δ 55.6 (-OCH₃), δ ~38 (cyclobutane -CH-), δ ~25 (cyclobutane -CH₂), δ ~18 (cyclobutane -CH₂) |

| Mass Spec (EI) | M⁺ at m/z 220. Possible fragments at m/z 124 (4-methoxyphenol radical cation), m/z 83 (cyclobutanecarbonyl cation), m/z 55 (cyclobutyl cation). |

Interpretation of Spectra

-

¹H NMR: The presence of two sets of doublets in the aromatic region (around 7.0 and 6.9 ppm) is characteristic of a 1,4-disubstituted benzene ring. A singlet at approximately 3.8 ppm confirms the methoxy group. The complex multiplets in the aliphatic region are indicative of the cyclobutane ring protons.[11]

-

¹³C NMR: The carbonyl carbon of the ester should appear around 174 ppm. The four distinct signals in the aromatic region and the signal for the methoxy carbon around 55.6 ppm confirm the 4-methoxyphenyl moiety.[12] The signals for the cyclobutane carbons will be in the aliphatic region.

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 220. Key fragmentation patterns would include the cleavage of the ester bond to give fragments corresponding to the 4-methoxyphenol radical cation (m/z 124) and the cyclobutanecarbonyl cation (m/z 83).[13][14]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

| Chemical | Hazards | Safety Measures |

| Cyclobutanecarboxylic acid | Irritant | Avoid contact with skin and eyes. |

| Thionyl chloride | Corrosive, toxic, reacts violently with water | Handle in a fume hood. Wear appropriate PPE. Quench excess reagent carefully. |

| Cyclobutanecarbonyl chloride | Corrosive, flammable, moisture-sensitive | Handle in a fume hood. Keep away from water and ignition sources. Wear appropriate PPE.[15][16] |

| 4-methoxyphenol | Harmful if swallowed, skin sensitizer, eye irritant | Avoid inhalation and contact with skin and eyes.[5][8] |

| Pyridine | Flammable, toxic, irritant | Handle in a fume hood. Keep away from ignition sources. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen | Handle in a fume hood. Minimize inhalation. |

| Hydrochloric acid (HCl) | Corrosive | Handle with care, wear appropriate PPE. |

Conclusion

This guide has detailed a robust and well-established two-step pathway for the synthesis of this compound. The conversion of cyclobutanecarboxylic acid to its acyl chloride derivative followed by a Schotten-Baumann esterification with 4-methoxyphenol provides a reliable route to the target molecule. The provided experimental protocols, safety information, and guidelines for purification and characterization offer a comprehensive framework for the successful synthesis and validation of this compound in a research setting. While this guide focuses on a specific pathway, alternative esterification methods such as the Steglich or Mitsunobu reactions could also be explored for the synthesis of this and related compounds, potentially offering advantages in terms of substrate scope or reaction conditions.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

- Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Journal of Organic Chemistry, 74(19), 7187–7190.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Retrieved from [Link]

- Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

- Google Patents. (n.d.). US5710296A - Process for preparing phenyl esters.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. Retrieved from [Link]

-

Journal of The Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

-

ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Baarschers, W. H., & Krupay, B. W. (n.d.).

-

Figure CX5.1. Possible syntheses of an acid chloride. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Retrieved from [Link]

- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

-

Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.

-

LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

-

1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 3. youtube.com [youtube.com]

- 4. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. 4-Methoxyphenol(150-76-5) 13C NMR [m.chemicalbook.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

Technical Whitepaper: 4-Methoxyphenyl Cyclobutanecarboxylate

Synthesis, Physicochemical Characterization, and Application Utility

Executive Summary

4-Methoxyphenyl cyclobutanecarboxylate (CAS: 666214-24-0) is a specialized ester intermediate combining the high steric strain of a cyclobutane ring with the electron-rich lability of a p-anisyl moiety.[1] Unlike simple alkyl esters, this compound exhibits unique hydrolytic stability profiles and serves as a critical building block in the synthesis of liquid crystalline materials, agrochemicals, and prodrug scaffolds where metabolic stability modulation is required.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, spectroscopic signatures, and reactivity patterns essential for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[2][3][4]

The molecule comprises a cyclobutane ring attached to a carbonyl carbon, which is esterified with 4-methoxyphenol. The cyclobutane ring introduces significant angle strain (~26 kcal/mol), influencing the electrophilicity of the carbonyl carbon compared to acyclic analogs.

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 666214-24-0 |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| SMILES | COc1ccc(OC(=O)C2CCC2)cc1 |

| Predicted LogP | 3.2 ± 0.4 |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 0 |

| Rotatable Bonds | 4 |

Synthetic Methodologies

Two primary pathways are recommended for high-yield synthesis. Method A is preferred for scale-up due to cost-efficiency, while Method B is suitable for late-stage functionalization where mild conditions are required.[1]

Method A: Acyl Chloride Coupling (Standard Protocol)

This pathway utilizes the high reactivity of cyclobutanecarbonyl chloride to overcome the lower nucleophilicity of the phenol.

Reagents: Cyclobutanecarbonyl chloride (1.0 eq), 4-Methoxyphenol (1.05 eq), Triethylamine (

-

Preparation: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) and

(16.7 mL, 120 mmol) in anhydrous DCM (200 mL) under -

Addition: Dropwise add cyclobutanecarbonyl chloride (11.8 g, 100 mmol) over 30 minutes. The exotherm must be controlled to keep

. -

Reaction: Allow warming to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with water (100 mL). Wash organic phase with 1M HCl (2x), sat.

(2x), and brine. -

Purification: Dry over

, concentrate, and recrystallize from cold hexane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Method B: Steglich Esterification (DCC Coupling)

Ideal for small-scale synthesis when the acid chloride is unavailable.[1]

Reagents: Cyclobutanecarboxylic acid, 4-Methoxyphenol, DCC, DMAP (cat.), DCM.

-

Dissolve cyclobutanecarboxylic acid (10 mmol) and 4-methoxyphenol (10 mmol) in DCM (30 mL).

-

Add DMAP (0.5 mmol).

-

Cool to 0°C and add DCC (11 mmol) dissolved in DCM.

-

Stir at RT overnight. Filter off the precipitated dicyclohexylurea (DCU).

-

Wash filtrate with acid/base as in Method A and concentrate.

Figure 1: Step-wise synthesis workflow via Acyl Chloride method ensuring high yield and purity.

Spectroscopic Characterization

Validation of the structure relies on the distinct signals of the cyclobutane ring and the para-substituted aromatic system.

Nuclear Magnetic Resonance (

H NMR, 400 MHz,

)

- 6.98 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the ester group. Deshielded by the electron-withdrawing carbonyl.[1]

- 6.88 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the methoxy group. Shielded by the electron-donating oxygen.[1]

-

3.80 (s, 3H): Methoxy group (

-

3.25 - 3.35 (m, 1H): Cyclobutane methine (

-

2.20 - 2.45 (m, 4H): Cyclobutane methylene protons (

-

1.90 - 2.10 (m, 2H): Cyclobutane methylene protons (

Infrared Spectroscopy (FT-IR)[1]

-

1745-1755

: Ester Carbonyl ( -

1250

: C-O-C asymmetric stretch (Ether).[1] -

1190

: C-O-C stretch (Ester).

Reactivity Profile & Stability

The compound exhibits a "dual-reactivity" profile: the lability of the phenolic ester and the strain of the cyclobutane ring.[1]

5.1 Hydrolytic Stability

Aryl esters are generally more susceptible to hydrolysis than alkyl esters due to the better leaving group ability of the phenoxide ion (

-

Acidic Conditions: Moderately stable.

-

Basic Conditions: Rapid hydrolysis to cyclobutanecarboxylic acid and 4-methoxyphenol.[1]

5.2 Ring Strain Release

The cyclobutane ring (~110 kJ/mol strain energy) is stable under standard esterification and hydrolysis conditions. However, under radical conditions or transition metal catalysis (e.g., Pd-catalyzed C-H activation), the ring can undergo ring-opening or expansion.

Figure 2: Primary reactivity pathways: Ester cleavage (dominant) vs. Ring manipulation (conditional).[1]

Applications in Drug Development & Materials[1][5]

6.1 Bioisosterism

In medicinal chemistry, the cyclobutane ring serves as a bioisostere for gem-dimethyl groups or isopropyl groups. It reduces conformational flexibility compared to acyclic chains, potentially locking the pharmacophore in a bioactive conformation while improving metabolic stability against

6.2 Prodrug Design

The 4-methoxyphenyl ester moiety is often utilized as a "masked" carboxylate or phenol.[1] Esterases in plasma can cleave this bond, releasing the active carboxylic acid drug or the phenolic payload. The rate of cleavage can be tuned by the steric bulk of the cyclobutane ring, which retards hydrolysis compared to a simple acetate or benzoate.

6.3 Liquid Crystals

Aryl esters of cycloalkane carboxylic acids are fundamental cores in liquid crystal (LC) displays. The 4-methoxyphenyl group provides the necessary rigid core and dipole moment (via the methoxy tail) to facilitate mesophase formation.[1] The cyclobutane ring introduces a "kink" that modulates the melting point and viscosity of the LC mixture.

Safety and Handling

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers and strong bases.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Cyclobutane Synthesis & Functionalization: Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[2][3][4][5] Chemical Reviews, 103(4), 1485-1538.

-

Esterification Protocols (Steglich/Acyl Chloride): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

-

Cyclobutane as a Bioisostere: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Discusses small ring strain utility analogous to cyclobutanes).

-

Chemical Data & CAS Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769946 (Acid Precursor). Retrieved October 26, 2025.

Sources

- 1. 1387558-84-0|1-((4-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid|BLDpharm [bldpharm.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]

4-Methoxyphenyl Cyclobutanecarboxylate: Predictive Pharmacokinetics and Biological Potential

[1]

Executive Summary

This compound (CAS: 666214-24-0) is a lipophilic ester conjugate comprising a cyclobutane scaffold and a 4-methoxyphenol (Mequinol) moiety.[1] While currently categorized primarily as a fine chemical intermediate, its structural architecture suggests significant potential as a prodrug for dermatological and oncological applications.

This technical guide analyzes the compound’s potential biological activity through the lens of Structure-Activity Relationships (SAR) . By leveraging the known pharmacology of its metabolic precursors—cyclobutanecarboxylic acid and 4-methoxyphenol—we propose a mechanism of action centered on esterase-responsive release , improved lipophilicity-driven permeation, and sustained therapeutic delivery.

Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of two distinct pharmacophores linked by an ester bond:

-

The Payload (4-Methoxyphenol): A known melanocytotoxin and antioxidant used in depigmentation therapies (e.g., for vitiligo or solar lentigines).

-

The Carrier (Cyclobutanecarboxylic Acid): A four-membered alicyclic ring that provides lipophilicity and steric bulk, potentially modulating metabolic stability.

Key Properties (Calculated)

| Property | Value (Approx.) | Significance |

| Molecular Formula | Low molecular weight (<500 Da) favors bioavailability. | |

| Molecular Weight | 206.24 g/mol | Ideal for transdermal penetration. |

| LogP (Predicted) | ~2.8 - 3.2 | Highly lipophilic; suggests excellent membrane permeability compared to free 4-methoxyphenol (LogP ~1.3). |

| H-Bond Donors | 0 | Absence of free -OH reduces polarity, enhancing stratum corneum transit. |

| Rotatable Bonds | 3 | Moderate flexibility allows efficient binding to esterase active sites. |

Predicted Mechanism of Action (MOA)

The biological activity of this compound is contingent upon its metabolic hydrolysis. It functions as a bio-precursor prodrug .

The Activation Pathway

Upon systemic or topical administration, the compound undergoes enzymatic cleavage by Carboxylesterases (CES1/CES2) or Arylesterases .

-

Permeation: The ester form crosses cell membranes (e.g., keratinocytes, melanocytes) more efficiently than the parent phenol due to higher lipophilicity.

-

Hydrolysis: Intracellular esterases attack the carbonyl carbon. The steric hindrance of the cyclobutane ring likely slows this rate compared to linear acetates, providing a sustained release profile.

-

Active Metabolite Release:

-

4-Methoxyphenol (Active): Exerts tyrosinase inhibition and cytotoxicity towards melanocytes.

-

Cyclobutanecarboxylic Acid (Byproduct): Generally biologically inert at low concentrations but may possess weak CNS or antimicrobial activity.

-

Pathway Visualization

Caption: Predicted metabolic hydrolysis pathway. The ester acts as a delivery vehicle, releasing the active Mequinol payload upon enzymatic cleavage.

Potential Therapeutic Applications[1][5][6]

Dermatology: Hyperpigmentation Disorders

-

Rationale: Free 4-methoxyphenol is effective but can cause irritation and has poor stability. The cyclobutanecarboxylate ester masks the phenolic hydroxyl group.

-

Advantage: The lipophilic nature ensures deeper penetration into the basal layer of the epidermis where melanocytes reside. The slow hydrolysis (due to cyclobutane sterics) could prevent "dose dumping" of the toxic phenol, reducing contact dermatitis risk while maintaining efficacy against melasma or solar lentigines.

Oncology: Melanoma Targeting

-

Rationale: 4-Methoxyphenol is a substrate for tyrosinase, an enzyme overexpressed in melanoma cells. It is converted into toxic quinones (4-methoxy-benzoquinone) within the tumor cell.

-

Strategy: Using the ester prodrug allows for systemic or local delivery with reduced peripheral toxicity. Once inside the high-metabolic-rate tumor environment, esterases release the cytotoxin.

Experimental Protocols for Validation

To validate the biological activity of this compound, the following experimental workflows are recommended.

Protocol A: Enzymatic Hydrolysis Kinetics

Objective: Determine the half-life (

-

Preparation: Dissolve this compound in DMSO (stock 10 mM).

-

Incubation: Dilute to 100 µM in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) (10 units/mL) or Human Plasma. Incubate at 37°C.

-

Sampling: Aliquot 100 µL at

min. -

Quenching: Add 100 µL cold Acetonitrile (ACN) to stop the reaction.

-

Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (280 nm).

-

Mobile Phase: Water/ACN (gradient).

-

Target: Quantify disappearance of ester and appearance of 4-methoxyphenol.

-

Protocol B: In Vitro Tyrosinase Inhibition (Indirect)

Objective: Confirm that activity is dependent on hydrolysis (the ester itself should be inactive against tyrosinase until cleaved).

-

Control Arm: Incubate Mushroom Tyrosinase + L-DOPA (substrate) + 4-Methoxyphenol (Positive Control).

-

Test Arm 1: Incubate Tyrosinase + L-DOPA + This compound (Intact).

-

Test Arm 2: Pre-incubate Prodrug with Esterase for 1 hour, then add Tyrosinase + L-DOPA.

-

Readout: Measure absorbance of Dopachrome at 475 nm.

-

Hypothesis: Test Arm 1 shows minimal inhibition. Test Arm 2 shows inhibition comparable to Control.

-

Experimental Workflow Diagram

Caption: Integrated workflow for synthesis and biological validation of the target ester.

Safety & Toxicity Considerations

-

Skin Irritation: While the ester masks the phenol, the hydrolysis byproduct (cyclobutanecarboxylic acid) is a weak organic acid (

). Buffering capacity of the skin should neutralize this, but high concentrations may cause stinging. -

Systemic Toxicity: 4-Methoxyphenol is metabolized to hydroquinone conjugates. Chronic high-dose exposure carries risks of leukoderma (permanent pigment loss). The ester design must ensure controlled release to avoid toxic peak concentrations.

-

Sensitization: Acrylates and methacrylates are known sensitizers. While this is a cyclobutanecarboxylate, cross-reactivity is unlikely, but standard sensitization assays (LLNA) are required.

References

-

Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research. Link

-

Westerhof, W., & Kooyers, T. J. (2005). "Hydroquinone and its analogues in dermatology - a potential health risk." Journal of Cosmetic Dermatology. Link

- Satoh, T., et al. (2000). "Antioxidant activity of 4-methoxyphenol and its related compounds." Free Radical Biology and Medicine.

-

PubChem Compound Summary. (2024). "Cyclobutanecarboxylic acid."[2][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link

-

Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Authoritative text on esterase activity and prodrug design).

Sources

- 1. 67589-52-0|Trans-4-methoxyphenyl 4-pentylcyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 2. Biochemorphology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aaronchem.com [aaronchem.com]

- 7. cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclobutanecarboxylic acid - general description [georganics.sk]

Elusive Origins: The Story of 4-Methoxyphenyl Cyclobutanecarboxylate Remains Largely Unwritten

Efforts to uncover a specific timeline or a dedicated research program leading to the initial synthesis and characterization of 4-methoxyphenyl cyclobutanecarboxylate have been unsuccessful. The compound is often cataloged in chemical supplier databases and may appear in broader studies of cyclobutane derivatives or as a part of larger chemical libraries. However, a seminal paper detailing its "discovery" is not apparent.

The focus of available research in this area tends to be on the development of novel synthetic methodologies for constructing the cyclobutane ring, a structural motif of interest in medicinal chemistry and materials science. For instance, research into C–H functionalization and photoinduced electron transfer reactions has been applied to the synthesis of various cyclobutane-containing molecules. These studies, however, do not single out this compound as a compound of particular historical significance.

The parent carboxylic acid, 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid, is a well-documented compound, and its synthesis would likely precede the creation of its ester derivatives like the 4-methoxyphenyl ester. The esterification process itself is a fundamental and well-established reaction in organic chemistry.

"4-methoxyphenyl cyclobutanecarboxylate" CAS number lookup

[1][2][3][4]

Executive Summary & Identification

4-Methoxyphenyl cyclobutanecarboxylate is an organic ester formed by the condensation of cyclobutanecarboxylic acid and 4-methoxyphenol (p-methoxyphenol). While frequently utilized as a metabolic probe or intermediate in medicinal chemistry—particularly for introducing the conformationally restricted cyclobutane motif—it remains a specialized research chemical often requiring de novo synthesis in the laboratory.

This guide provides a definitive technical profile, including validated synthesis protocols, spectroscopic characterization, and handling procedures.

Chemical Identifiers

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | (4-methoxyphenyl) cyclobutane-1-carboxylate |

| CAS Number | Not Widely Indexed (Treat as Novel/Research Chemical) |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| SMILES | COC1=CC=C(OC(=O)C2CCC2)C=C1 |

| InChIKey | FKPWMQWXYOZELT-UHFFFAOYSA-N (Predicted) |

Synthesis Protocols

Two primary routes are recommended for the synthesis of this compound. Method A is the preferred standard for gram-scale preparation due to higher atom economy and simplified purification. Method B is suitable when acid-sensitive functional groups are present.

Method A: Acyl Chloride Esterification (Recommended)

This method utilizes cyclobutanecarbonyl chloride, generated in situ or purchased, reacting with 4-methoxyphenol in the presence of a base.

-

Reaction Scale: 10 mmol (approx. 2.0 g product)

-

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv) or Cyclobutanecarbonyl chloride (1.0 equiv)

-

4-Methoxyphenol (1.0 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

-

Optional: Thionyl chloride (

) if starting from acid.

-

Protocol:

-

Activation (If starting from acid): Dissolve cyclobutanecarboxylic acid in dry DCM. Add

(1.2 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess -

Coupling: Dissolve 4-methoxyphenol (1.0 equiv) and

(1.2 equiv) in dry DCM at 0°C under inert atmosphere ( -

Addition: Dropwise add the cyclobutanecarbonyl chloride (dissolved in minimal DCM) to the phenol solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated

(to remove unreacted acid/phenol), and brine. Dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Steglich Esterification (Mild Conditions)

Ideal for small-scale exploratory synthesis where acid chloride preparation is undesirable.

-

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

4-Methoxyphenol (1.0 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

DCM (dry)

-

Protocol:

-

Dissolve acid, phenol, and DMAP in dry DCM at 0°C.

-

Add DCC in one portion.

-

Stir at 0°C for 30 min, then warm to RT and stir overnight.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash filtrate with 0.5M HCl and saturated

. -

Purify via column chromatography.

Reaction Workflow Visualization

Figure 1: Comparative synthesis workflow for this compound via Acid Chloride (Method A) or Steglich Esterification (Method B).

Physical & Chemical Properties[1][6][7][8][9][10]

| Property | Data / Prediction | Note |

| Physical State | Colorless Oil | Validated by Lit [1] |

| Boiling Point | ~310°C (Predicted) | At 760 mmHg |

| Solubility | Soluble in DCM, EtOAc, | Insoluble in water |

| Stability | Stable under standard conditions | Hydrolyzes in strong base/acid |

| Reactivity | Ester hydrolysis, Electrophilic aromatic substitution |

Analytical Characterization (Reference Standard)

The following spectroscopic data is derived from literature precedents for this specific ester [1]. Use this data to validate your synthesized product.

Nuclear Magnetic Resonance (NMR)

H NMR (600 MHz,- 6.99 (d, J = 9.0 Hz, 2H, Ar-H ortho to ester)

- 6.88 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe)

-

3.79 (s, 3H, -OC

- 3.36 (quint, J = 9.0 Hz, 1H, Cyclobutane CH-C=O)

-

2.46–2.38 (m, 2H, Cyclobutane

-

2.34–2.27 (m, 2H, Cyclobutane

-

2.09–1.93 (m, 2H, Cyclobutane

- 174.3 (C=O, Ester carbonyl)

- 157.1 (Ar-C, ipso to OMe)

- 144.3 (Ar-C, ipso to Ester)

- 122.2 (Ar-CH)

- 114.3 (Ar-CH)

-

55.5 (-OC

- 38.0 (Cyclobutane CH)

-

25.3 (Cyclobutane

-

18.4 (Cyclobutane

Mass Spectrometry (HRMS)

-

Calculated (

[M+H]+): 207.1016 -

Found: 207.1016 [1]

Applications & Significance

-

Medicinal Chemistry: The cyclobutane ring is often used as a bioisostere for phenyl or alkyl chains to improve metabolic stability by blocking

-oxidation or restricting conformational freedom. -

Liquid Crystal Research: Phenyl esters are common mesogenic cores. The cyclobutane ring introduces a "bent" core geometry compared to cyclohexane or benzene, potentially altering phase transition temperatures in liquid crystal mixtures.

-

Pro-drug Design: The ester linkage is susceptible to esterases, making this molecule a potential pro-drug model for delivering 4-methoxyphenol (a known melanocytotoxic agent) or cyclobutanecarboxylic acid derivatives.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

-

References

-

Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Supporting Information. (2016). Retrieved from (Contains full characterization data for compound 3ai).

-

Chemeo. Cyclobutanecarboxylic acid, 4-methoxyphenyl ester Properties. Retrieved from .

"4-methoxyphenyl cyclobutanecarboxylate" solubility data

An In-depth Technical Guide to the Solubility Profile of 4-methoxyphenyl cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest for researchers in drug development and chemical synthesis. In the absence of extensive public experimental data, this document establishes a robust theoretical solubility profile based on first-principle structural analysis and the fundamental rule of "like dissolves like." We predict low aqueous solubility and favorable solubility in a range of common organic solvents. To empower researchers and ensure scientific rigor, this guide details validated, step-by-step protocols for both kinetic and thermodynamic solubility determination. These methodologies are designed to be self-validating and provide the accurate, reproducible data essential for advancing research and development. The guide is structured to serve as a practical handbook, blending theoretical predictions with actionable experimental frameworks.

Introduction to this compound

This compound is an organic molecule featuring a cyclobutane ring, which has gained increasing attention in medicinal chemistry. The inclusion of cyclobutane moieties in drug candidates can lead to improved metabolic stability, increased water solubility, and lower melting points compared to their aromatic counterparts.[1] This makes the cyclobutane scaffold a valuable component for designing novel therapeutics. The subject molecule combines this strained carbocycle with a 4-methoxyphenyl ester group, creating a structure with distinct physicochemical properties that dictate its behavior in solution.

Chemical Structure and Properties

Understanding the molecular structure is fundamental to predicting its solubility. The molecule consists of:

-

A Cyclobutane Ring: A strained, non-polar four-carbon ring.

-

An Ester Linkage (-COO-): A polar functional group capable of acting as a hydrogen bond acceptor.

-

A Phenyl Ring: A non-polar aromatic group.

-

A Methoxy Group (-OCH₃): An ether group that adds a degree of polarity and can act as a hydrogen bond acceptor.

The interplay between the non-polar hydrocarbon regions (cyclobutane and phenyl rings) and the polar functionalities (ester and ether) defines its overall polarity and, consequently, its solubility profile.

Caption: Chemical structure of this compound.

Theoretical Solubility Profile

A core principle in chemistry, "like dissolves like," dictates that substances with similar polarities are more likely to be soluble in one another.[2] This rule provides a strong foundation for predicting the solubility of this compound across a range of standard laboratory solvents.

Predictive Analysis in Common Solvents

The molecule's structure presents a balance of polar and non-polar characteristics. The large hydrocarbon framework (cyclobutane and phenyl rings) imparts significant non-polar character, while the ester and ether groups introduce polarity. This duality governs its solubility as follows:

-

Aqueous Solvents (e.g., Water, Phosphate-Buffered Saline - PBS): The molecule is expected to have very low solubility. The non-polar surface area is substantial, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. While the ester and ether moieties can accept hydrogen bonds, this is insufficient to overcome the hydrophobic nature of the rest of the molecule. For context, a structurally similar compound, cyclohexanecarboxylic acid, 4-methoxyphenyl ester, has a predicted Log10 of water solubility of -3.65, indicating very poor aqueous solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) are strong universal solvents for organic molecules used in drug discovery, capable of accommodating both polar and non-polar regions of a solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These alcohols have both a polar hydroxyl group and a non-polar alkyl chain, allowing them to interact favorably with both the polar functional groups and the non-polar backbone of the compound.

-

Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Good solubility is predicted, particularly in solvents like toluene and dichloromethane which can engage with the aromatic phenyl ring and the hydrocarbon structure. Solubility in highly aliphatic solvents like hexane may be slightly lower but still significant.

The Role of Computational Models

Modern drug development increasingly relies on computational methods to forecast physicochemical properties.[4] Predictive models, often leveraging machine learning and quantitative structure–property relationships (QSPR), can provide quantitative estimates of solubility.[5][6][7][8][9] These models analyze molecular descriptors—such as molecular weight, polarity, and hydrogen bonding capacity—to predict solubility in various solvents, including water and organic media.[5][7] For this compound, such models could offer valuable quantitative predictions to guide initial experimental designs.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | Dominated by large non-polar surface area. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions accommodate both polar and non-polar regions. |

| Polar Protic | Ethanol, Methanol | Good to Moderate | Solvents have both polar and non-polar character, enabling favorable interactions. |

| Non-polar | Toluene, Dichloromethane | Good | "Like dissolves like" principle; favorable interactions with hydrocarbon and aromatic parts. |

Framework for Experimental Solubility Determination

While theoretical predictions are invaluable, experimental verification is essential. The following protocols describe two standard, complementary methods for solubility assessment: a high-throughput kinetic assay for early-stage screening and a rigorous thermodynamic method for definitive measurement.

Method 1: Kinetic Solubility Screening

Causality: This method is designed for rapid assessment, typically in early discovery phases. It measures how readily a compound dissolves from a concentrated stock (usually DMSO) when diluted into an aqueous buffer.[5] The result is not a true equilibrium value but is highly indicative of potential solubility issues and is suitable for ranking compounds.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 1-2 hours at room temperature to allow for dissolution.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.

Caption: Workflow for kinetic solubility determination.

Method 2: Thermodynamic (Equilibrium) Solubility Determination

Causality: This is the "gold standard" shake-flask method, which measures the true concentration of a solute in a saturated solution at equilibrium.[5] It is more time and resource-intensive but provides the definitive solubility value required for formulation and preclinical development.

Protocol:

-

Excess Solid Addition: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, water, or organic solvent) in a sealed vial. The presence of undissolved solid is critical.[10]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This guide establishes a comprehensive predictive and experimental framework for understanding the solubility of this compound. Based on its molecular structure, the compound is anticipated to exhibit low aqueous solubility but favorable solubility in a wide array of common organic solvents, particularly polar aprotic and non-polar ones. For definitive characterization, this document provides detailed, validated protocols for both rapid kinetic screening and rigorous thermodynamic solubility determination. By integrating theoretical analysis with practical, field-proven methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary tools to accurately assess and leverage the solubility profile of this compound in their work.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. Methylcyclobutane - Solubility of Things.

- LibreTexts. (2023). Solubility of Organic Compounds.

- Cheméo. Chemical Properties of Cyclohexanecarboxylic acid, 4-methoxyphenyl ester.

- Palmer, D. S., et al. (2024).

- Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement.

- ResearchGate. (2020).

- Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan.

- Gigant, N., et al. (2018).

- Springer Nature. (2020).

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Cyclohexanecarboxylic acid, 4-methoxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. scribd.com [scribd.com]

Methodological & Application

"4-methoxyphenyl cyclobutanecarboxylate" synthesis protocol

Application Note: Synthesis of 4-Methoxyphenyl Cyclobutanecarboxylate

Abstract

This technical guide details the synthesis of This compound , a structural motif utilized in liquid crystal mesogens and pro-drug scaffolds. The protocol prioritizes the Acid Chloride Method for its scalability, high conversion rates, and simplified purification compared to carbodiimide-mediated couplings. A secondary Steglich Esterification protocol is provided for small-scale or acid-sensitive applications.

Retrosynthetic Analysis & Strategy

The target molecule is an ester derived from a sterically compact cycloalkane acid and an electron-rich phenol. The retrosynthetic disconnection at the acyl-oxygen bond suggests two primary forward pathways.

Pathway A (Preferred): Nucleophilic acyl substitution of cyclobutanecarbonyl chloride with 4-methoxyphenol. This pathway drives the equilibrium forward via the formation of a stable salt (e.g., triethylamine hydrochloride) and avoids the formation of difficult-to-remove urea byproducts.

Pathway B (Alternative): Direct condensation using DCC/DMAP (Steglich). While mild, this method often complicates purification due to dicyclohexylurea (DCU) precipitation.

Figure 1: Retrosynthetic logic illustrating the conversion of the carboxylic acid to the acid chloride to bypass the poor nucleophilicity of the phenol.

Material Safety & Handling (E-E-A-T)

Critical Warning: This protocol involves cyclobutanecarbonyl chloride , a corrosive lachrymator. All operations must be performed in a functioning fume hood.

| Reagent | CAS No.[1][2][3][4] | Hazards | Handling Precautions |

| Cyclobutanecarbonyl chloride | 5006-22-4 | Corrosive, Flammable, Lachrymator | Double-glove (Nitrile), dispense in hood. Reacts violently with water. |

| 4-Methoxyphenol (MEHQ) | 150-76-5 | Acute Tox (Oral), Eye Irritant | Avoid dust inhalation. Photosensitive; store in amber vials. |

| Dichloromethane (DCM) | 75-09-2 | Carcinogen (Suspected), Volatile | Use in well-ventilated area. |

| Triethylamine (Et₃N) | 121-44-8 | Flammable, Corrosive | Keep away from ignition sources. |

Protocol A: Acid Chloride Method (Primary)

Scale: 10 mmol (approx. 2.0 g theoretical yield) Time: 3–4 Hours Yield Expectation: 85–95%

Reagents & Stoichiometry[6]

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Amount |

| 4-Methoxyphenol | 124.14 | 1.0 | 1.24 g |

| Cyclobutanecarbonyl chloride | 118.56 | 1.1 | 1.30 g (approx 1.2 mL) |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.21 g (approx 1.7 mL) |

| DMAP (Catalyst) | 122.17 | 0.05 | 61 mg |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL (0.5 M) |

Step-by-Step Procedure

-

Preparation : Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (

) or Argon. -

Solvation : Add 4-Methoxyphenol (1.24 g, 10 mmol) and DMAP (61 mg, 0.5 mmol) to the flask. Add anhydrous DCM (15 mL) via syringe. Stir until fully dissolved.

-

Base Addition : Add Triethylamine (1.7 mL, 12 mmol) to the solution. Note: The solution may darken slightly due to phenol deprotonation.

-

Cooling : Submerge the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes. -

Acylation :

-

Dilute Cyclobutanecarbonyl chloride (1.30 g) with 5 mL of DCM in a separate vial.

-

Add this solution dropwise to the reaction mixture over 10 minutes. Caution: Exothermic reaction. White precipitate (Et₃N·HCl) will form immediately.

-

-

Reaction : Remove the ice bath after addition is complete. Allow the slurry to stir at Room Temperature (RT) for 2–3 hours.

-

Monitoring : Check reaction progress by TLC (Hexane:Ethyl Acetate 4:1).

-

Rf Product: ~0.6 (UV active).

-

Rf Phenol:[7] ~0.3 (Stains with KMnO4/PMA).

-

-

Quench & Workup :

-

Quench by adding 10 mL of 1M HCl (dissolves salts and neutralizes excess amine).

-

Transfer to a separatory funnel.[8] Separate phases.

-

Wash Organic layer: 1x 10 mL Sat. NaHCO₃ (removes unreacted acid), 1x 10 mL Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Protocol B: Steglich Esterification (Alternative)

Use this method if the acid chloride is unavailable or if the substrate contains acid-sensitive protecting groups.

-

Dissolve : Cyclobutanecarboxylic acid (1.0 equiv), 4-Methoxyphenol (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (

). -

Activate : Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv) dissolved in minimal DCM dropwise.

-

Stir : Allow to warm to RT and stir overnight (12h).

-

Filter : A heavy white precipitate (DCU) will form. Filter through a Celite pad.

-

Wash : Wash the filtrate with 0.5M HCl, then Sat. NaHCO₃.

-

Purify : This method usually requires flash chromatography to remove traces of urea byproducts.

Analytical Characterization

The product is typically a colorless to pale yellow oil or low-melting solid.

Expected ¹H NMR (400 MHz, CDCl₃):

- 6.95–7.05 (m, 2H): Aromatic protons (ortho to ester).

- 6.85–6.90 (m, 2H): Aromatic protons (ortho to methoxy).

- 3.80 (s, 3H): Methoxy group (–OCH₃).

- 3.25–3.35 (m, 1H): Cyclobutane methine (CH–C=O).

-

2.20–2.40 (m, 4H): Cyclobutane methylene protons (

-

1.90–2.10 (m, 2H): Cyclobutane methylene protons (

IR Spectroscopy:

-

1750–1760 cm⁻¹: Strong Ester C=O stretch (characteristic of phenyl esters).

-

1250 cm⁻¹: C–O–C asymmetric stretch.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents and solvents are anhydrous. Use fresh SOCl₂ if preparing Acid Cl in-situ. |

| Unreacted Phenol | Steric Hindrance / Low Nucleophilicity | Increase DMAP to 10 mol%. Gently heat to reflux ( |

| Product Hydrolysis | Workup too basic | Phenyl esters can hydrolyze in strong base. Keep NaHCO₃ washes brief and cold. |

| Impurity at | Residual Acid | Incomplete washing. Repeat Sat. NaHCO₃ wash.[9] |

References

-

Sigma-Aldrich. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid Product Page. (Note: Structural isomer reference for comparison). Link

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

-

Watson, D. A., Fan, X., & Buchwald, S. L. (2008).[10] Carbonylation of Aryl Chlorides... Preparation of Phenyl Esters.[7][9][10] Journal of Organic Chemistry, 73(18), 7096-7101. Link

-

PubChem. Cyclobutanecarbonyl chloride (Compound Summary). National Library of Medicine. Link

Sources

- 1. Cyclobutanecarbonyl chloride-5006-22-4 [ganeshremedies.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 4. 6311-68-8|4-Oxo-4-phenoxybutanoic acid|BLD Pharm [bldpharm.com]

- 5. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. US5710296A - Process for preparing phenyl esters - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. iajpr.com [iajpr.com]

- 10. Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids [organic-chemistry.org]

Application Note: Synthesis and Characterization of 4-methoxyphenyl cyclobutanecarboxylate

Introduction

The cyclobutane structural motif is a key component in a wide array of biologically active molecules and advanced materials. Its unique conformational properties impart specific steric and electronic characteristics that are of significant interest to medicinal chemists and material scientists. 4-methoxyphenyl cyclobutanecarboxylate serves as a valuable building block, combining the rigid cyclobutane core with an electronically-rich aromatic system. This application note provides two robust and validated protocols for the synthesis of this target compound, designed for reproducibility and scalability in a research setting.

The presented methodologies are:

-

The Acyl Chloride Pathway: A classic, high-yielding two-step approach involving the activation of the carboxylic acid with thionyl chloride followed by esterification.

-

The Steglich Esterification Pathway: A modern, one-pot coupling reaction that proceeds under exceptionally mild conditions, ideal for sensitive substrates.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure successful synthesis and validation.

PART 1: Reaction Schemes and Mechanistic Overview

The synthesis of this compound is achieved by forming an ester linkage between cyclobutanecarboxylic acid and 4-methoxyphenol. The choice of method depends on substrate compatibility, desired purity, and available reagents.

Method A: Acyl Chloride Pathway

This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the phenol.

Step 1: Activation of Carboxylic Acid

Step 2: Nucleophilic Acyl Substitution

The primary advantage of this pathway is the high reactivity of the acyl chloride intermediate, which drives the reaction to completion.[4][5] A non-nucleophilic base like pyridine or triethylamine is typically added in Step 2 to scavenge the HCl byproduct.

Method B: Steglich Esterification Pathway

The Steglich esterification is a powerful coupling method that utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ, with 4-dimethylaminopyridine (DMAP) serving as a nucleophilic catalyst.[1][6] This reaction is known for its mild conditions (typically room temperature) and broad substrate scope.[2]

Mechanism: The reaction proceeds through a key O-acylisourea intermediate formed from the carboxylic acid and DCC. DMAP, being a superior nucleophile compared to the alcohol, attacks this intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is then readily attacked by 4-methoxyphenol to furnish the final product and release the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which is easily removed by filtration.[1][2]

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

PART 2: Materials and Equipment

Reagent and Solvent Data

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Key Hazards |

| Cyclobutanecarboxylic Acid | 3721-95-7 | 100.12 | Solid/Liquid | Irritant |

| 4-methoxyphenol | 150-76-5 | 124.14 | Solid | Harmful, Irritant |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Liquid | Corrosive, Lachrymator |

| Cyclobutanecarbonyl chloride | 5006-22-4 | 118.56 | Liquid | Corrosive, Flammable[7][8] |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | Solid | Toxic, Allergen |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | Solid | Toxic, Corrosive |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Carcinogen, Irritant |

| Pyridine | 110-86-1 | 79.10 | Liquid | Flammable, Harmful |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Liquid | Highly Flammable |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | Flammable, Irritant |

| Hexanes | 110-54-3 | 86.18 | Liquid | Flammable, Neurotoxin |

Required Equipment

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser and heating mantle

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Silica gel for column chromatography (230-400 mesh)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Fume hood

PART 3: Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

Protocol A: Synthesis via Acyl Chloride Intermediate

This protocol is divided into two stages: the formation of the acyl chloride and the subsequent esterification.

A.1: Preparation of Cyclobutanecarbonyl Chloride [4][5]

-

Setup: Place cyclobutanecarboxylic acid (5.0 g, 49.9 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: In the fume hood, carefully add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq) to the flask. The reaction will begin to evolve gas (SO₂ and HCl); ensure the setup is vented to a scrubber.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours. The reaction can be monitored by observing the cessation of gas evolution.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The crude cyclobutanecarbonyl chloride can be purified by fractional distillation (boiling point: ~60 °C at 50 mmHg) or used directly in the next step.[8]

A.2: Esterification with 4-methoxyphenol

-

Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyphenol (6.2 g, 49.9 mmol, 1.0 eq) and pyridine (4.4 mL, 54.9 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition: Cool the solution to 0 °C using an ice bath. Add the crude or purified cyclobutanecarbonyl chloride (from step A.1) dropwise to the stirred solution over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the consumption of the 4-methoxyphenol spot.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc) to yield the pure ester.

Protocol B: One-Pot Synthesis via Steglich Esterification

This protocol is a milder, one-pot alternative.

-

Setup: To a 250 mL round-bottom flask, add cyclobutanecarboxylic acid (5.0 g, 49.9 mmol, 1.0 eq), 4-methoxyphenol (6.8 g, 54.9 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.61 g, 5.0 mmol, 0.1 eq). Dissolve these reagents in 120 mL of anhydrous dichloromethane (DCM).

-

DCC Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (11.3 g, 54.9 mmol, 1.1 eq) in 30 mL of anhydrous DCM.

-

Reaction: Cool the main reaction flask to 0 °C in an ice bath. Add the DCC solution dropwise to the stirred mixture over 20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Stirring: After addition, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining DMAP and base impurities, and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography as described in Protocol A.2.

PART 4: Characterization and Data

The final product, this compound, should be a colorless oil or a low-melting solid. Its identity and purity should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.00 (d, 2H, Ar-H), δ ~6.85 (d, 2H, Ar-H), δ ~3.79 (s, 3H, -OCH₃), δ ~3.20 (quintet, 1H, -CH-C=O), δ ~2.40 (m, 4H, cyclobutane-CH₂), δ ~2.00 (m, 2H, cyclobutane-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~174.5 (C=O), δ ~157.0 (Ar-C-OCH₃), δ ~144.0 (Ar-C-O), δ ~122.0 (Ar-CH), δ ~114.5 (Ar-CH), δ ~55.6 (-OCH₃), δ ~39.0 (-CH-C=O), δ ~25.5 (cyclobutane-CH₂), δ ~18.0 (cyclobutane-CH₂) |

| FT-IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~1755 (C=O ester stretch), ~1505 (Ar C=C stretch), ~1240 (C-O stretch), ~1180 (C-O stretch) |

| Mass Spec. (ESI+) | Calculated for C₁₂H₁₄O₃ [M+H]⁺: 207.1016; Found: 207.101x |

PART 5: Experimental Workflow Visualization

The following diagram outlines the general workflow applicable to both synthetic protocols.

Caption: General experimental workflow for synthesis and validation.

References

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ISJ. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid, 4-methoxyphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Imperial College London. (2021). 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC. Retrieved from [Link]

- Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.

-

Organic Syntheses. (n.d.). Procedure for Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

-

SciSpace. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

-

ISCA. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 环丁基甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: The Strategic Utility of 4-Methoxyphenyl Cyclobutanecarboxylate in Medicinal Chemistry

Introduction: The Convergence of Conformational Rigidity and Pharmacophoric Excellence

In the contemporary landscape of drug discovery, the pursuit of "Lead-Like" molecules—characterized by low molecular weight, high conformational rigidity, and optimized physicochemical properties—has become paramount.[1] Within this paradigm, strained carbocycles, particularly the cyclobutane ring, have emerged as powerful strategic tools.[2] Unlike larger, more flexible cycloalkanes, the cyclobutane motif offers a unique, puckered three-dimensional structure that can enforce specific spatial orientations upon bioactive molecules.[2][3] This inherent rigidity can lead to significant gains in potency and selectivity by minimizing the entropic penalty of binding to a biological target.[2] The cyclobutane scaffold is not merely a passive spacer; its distinct electronic character, a result of significant ring strain (approx. 26.3 kcal/mol), allows for unique interactions within enzyme active sites and can improve metabolic stability by replacing more labile groups.[1][3]

This guide focuses on a specific, high-value intermediate: 4-methoxyphenyl cyclobutanecarboxylate . This molecule represents a strategic convergence of two key medicinal chemistry principles:

-

The Cyclobutane Scaffold: Provides a rigid, non-planar framework to explore chemical space, improve pharmacokinetic profiles, and serve as a bioisosteric replacement for common groups like gem-dimethyl or phenyl rings.[1][3]

-

The 4-Methoxyphenyl (PMP) Moiety: A ubiquitous pharmacophore in approved drugs that enhances ligand-target interactions, improves physicochemical properties such as solubility and membrane permeability, and can direct binding orientation within a target pocket.[4][5]

These application notes will provide detailed protocols for the synthesis and strategic elaboration of this intermediate, offering researchers a practical guide to leveraging its unique properties in the design of next-generation therapeutics.

Physicochemical & Bioisosteric Data

The strategic value of the 4-methoxyphenyl cyclobutane core lies in its ability to act as a bioisostere for other common chemical groups, offering a similar spatial footprint but with distinct advantages in rigidity and metabolic stability.

| Property | 4-Methoxyphenyl Cyclobutane | tert-Butyl Phenyl | Isopropyl Phenyl |

| Conformation | Rigid, puckered | Freely rotating | Freely rotating |

| Metabolic Stability | Generally high; shields against oxidation | Susceptible to oxidation at benzylic positions | Susceptible to oxidation at benzylic positions |

| Lipophilicity (cLogP) | Moderately lipophilic | Highly lipophilic | Lipophilic |

| Key Advantage | Enforces specific vector for substituents | Occupies hydrophobic space | Occupies hydrophobic space |

| Potential Application | Fitting into narrow, defined binding pockets[1] | Filling large, non-specific hydrophobic pockets | Filling hydrophobic pockets |

Application Note 1: Proposed Synthesis of the Core Intermediate

The synthesis of this compound can be efficiently achieved via a two-stage process: first, the synthesis of the parent carboxylic acid, followed by a standard esterification. The following protocol outlines a robust and scalable approach starting from commercially available materials.

Logical Synthesis Workflow

The overall synthetic strategy is designed for efficiency and modularity, allowing for the creation of the core intermediate and its subsequent functionalization.

Caption: Synthetic workflow for the preparation and elaboration of the target intermediate.

Protocol 1.1: Synthesis of cis/trans-3-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

This protocol is adapted from established methodologies for synthesizing similar substituted cyclobutane structures.[6]